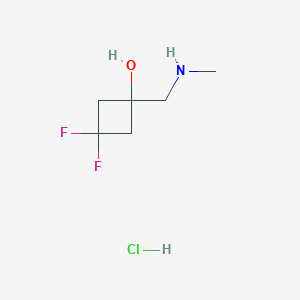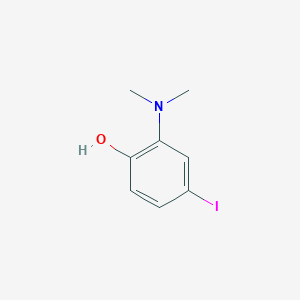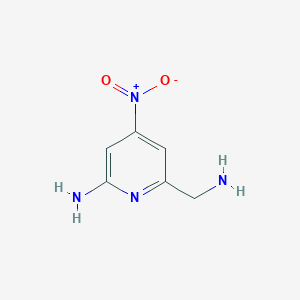
6-(Aminomethyl)-4-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-4-nitropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a nitro group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of formaldehyde and a primary or secondary amine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-4-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 6-(Aminomethyl)-4-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Aminomethyl)-4-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitropyridine: Lacks the aminomethyl group, limiting its ability to form hydrogen bonds and electrostatic interactions.
6-(Aminomethyl)pyridine: Similar structure but without the nitro group, affecting its chemical reactivity and biological activity .
Uniqueness
6-(Aminomethyl)-4-nitropyridin-2-amine is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
6-(aminomethyl)-4-nitropyridin-2-amine |
InChI |
InChI=1S/C6H8N4O2/c7-3-4-1-5(10(11)12)2-6(8)9-4/h1-2H,3,7H2,(H2,8,9) |
Clé InChI |
VIRVQSXJIMYZFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
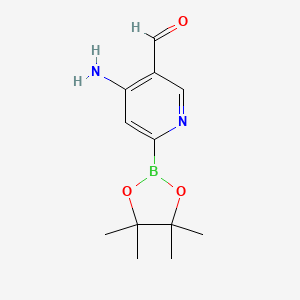
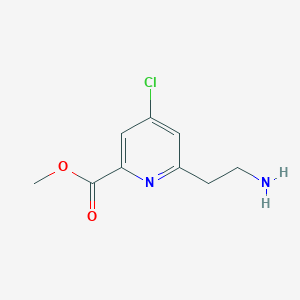
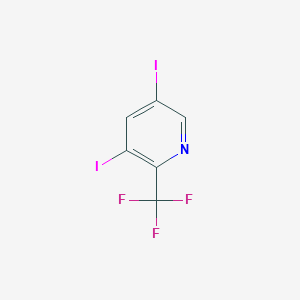
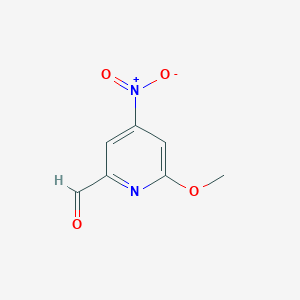
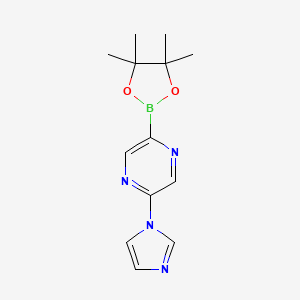
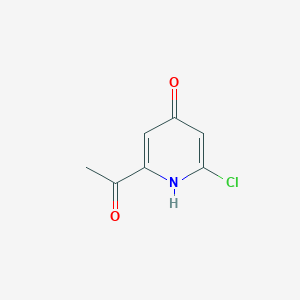
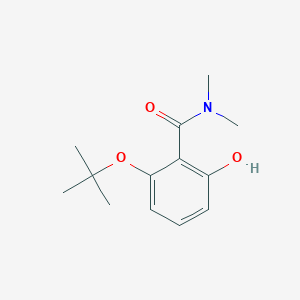
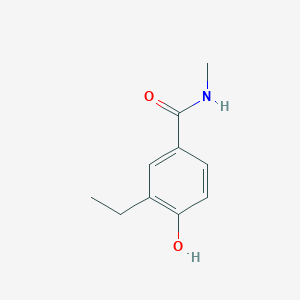
![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)


